(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
CAS No.:
Cat. No.: VC18077499
Molecular Formula: C25H26BClF4N2
Molecular Weight: 476.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26BClF4N2 |
|---|---|
| Molecular Weight | 476.7 g/mol |
| IUPAC Name | 4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
| Standard InChI | InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1 |
| Standard InChI Key | BMPFUGFKUSBDSY-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[cd]indole scaffold substituted with a butyl group at the 1-position, a chlorine atom at the 6-position, and a styryl group at the 2-position. The styryl moiety includes a dimethylamino-substituted phenyl ring, which enhances solubility and electronic conjugation. The tetrafluoroborate () counterion stabilizes the cationic indolium core and improves solubility in polar solvents .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | >235°C | |
| Molecular Weight | 476.76 g/mol | |
| Solubility | Polar solvents (e.g., DMSO) | |
| Storage Conditions | Ambient temperature |
The high melting point (>235°C) indicates thermal stability, while the solubility in dimethyl sulfoxide (DMSO) and similar solvents facilitates its use in biological assays .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[cd]indole core. Key steps include:
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Alkylation: Introduction of the butyl group via nucleophilic substitution.
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Styryl Coupling: A Heck or Wittig reaction to attach the 4-(dimethylamino)styryl group.
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Salt Formation: Metathesis with sodium tetrafluoroborate to yield the final product .
Reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yield and purity. For instance, polar aprotic solvents like tetrahydrofuran (THF) are often employed during coupling reactions.
Purification and Characterization
Purification via column chromatography or recrystallization ensures >96% purity, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity, while elemental analysis confirms stoichiometry .
Biological Activity and Applications
Optoelectronic Applications
The extended π-conjugation system enables absorption in the visible spectrum, making it a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.
| Hazard Category | GHS Code | Description |
|---|---|---|
| Skin Irritation | GHS07 | Causes mild irritation |
| Eye Damage | GHS07 | Serious eye irritation |
| Respiratory Toxicity | GHS08 | Potential respiratory effects |
Source: Safety Data Sheet (SDS) .
Future Research Directions
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